molecular formula C22H23FN2O2 B2852471 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one CAS No. 877802-16-9

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2852471
CAS No.: 877802-16-9
M. Wt: 366.436
InChI Key: NCBJCJNJESLISZ-UHFFFAOYSA-N
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Description

4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound with the CAS Number 877802-16-9 and a molecular weight of 366.43 g/mol . Its molecular formula is C22H23FN2O2. This compound is part of a class of chemicals featuring a piperazine ring linked to a coumarin (2H-chromen-2-one) core, a structural motif present in compounds with various investigated biological activities . The presence of the 4-fluorophenyl group on the piperazine ring is a notable feature, as this moiety is frequently explored in medicinal chemistry for its potential to enhance binding affinity and metabolic stability . While specific biological data for this exact compound is not widely published in the available literature, related 4-(4-fluorophenyl)piperazine derivatives are subjects of ongoing scientific research. For instance, similar structures have been investigated as inhibitors of enzymes like tyrosinase, which is a key target in melanogenesis research . Other studies explore fluorophenyl-piperazine compounds for their activity against targets such as equilibrative nucleoside transporters (ENTs) . This compound is offered as a high-quality chemical tool for non-therapeutic research applications, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in chemical synthesis. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-20(12-15)17(13-21(26)27-22)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBJCJNJESLISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorophenyl)piperazine.

    Coupling with Chromen-2-one: The piperazine intermediate is then coupled with 6,8-dimethylchromen-2-one under basic conditions, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the chromen-2-one core.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromen-2-one analogs.

Scientific Research Applications

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It has been investigated for its activity against various biological targets, including enzymes and receptors.

    Pharmacology: Research has focused on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to understand its potential as a drug candidate.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation . The binding of the compound to these targets can lead to various biological effects, such as altered cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one

  • Key Difference : The 4-fluorophenyl group is replaced with 4-methoxyphenyl.
  • Impact: Methoxy is electron-donating, increasing lipophilicity (higher logP) compared to the fluorine-substituted analog.

Compound B: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone

  • Key Difference: The coumarin core is replaced with a quinoline moiety, and the linker is a ketone instead of a methylene group.
  • Impact: Quinoline’s planar structure and chlorine substituent may alter π-π stacking interactions and binding selectivity.

Variations in the Coumarin Core

Compound C : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

  • Key Difference : The piperazine ring is replaced with a triazole group, and a hydroxymethyl substituent is introduced.
  • Impact: Triazole’s hydrogen-bonding capability and smaller size may shift binding interactions.

Methyl Group Positional Isomerism

Compound D : 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one

  • Key Difference : Methyl groups at positions 7 and 8 instead of 6 and 8.
  • Impact : Altered steric hindrance near the coumarin’s carbonyl group may influence intermolecular interactions, such as hydrogen bonding with target proteins. This positional isomerism could affect solubility and crystallinity .

Structural and Property Comparison Table

Compound Core Structure Aromatic Substituent Methyl Positions Linker Molecular Weight (g/mol) Key Property Differences Reference
Target Compound Coumarin 4-Fluorophenyl 6,8 Methylene ~383.4 High electronegativity, moderate logP -
Compound A Coumarin 4-Methoxyphenyl 7,8 Methylene ~379.4 Increased lipophilicity
Compound B Quinoline 7-Chloro N/A Ketone 393.8 Rigid planar core
Compound C Coumarin N/A 6,8 Triazole ~327.3 Polar hydroxymethyl group

Biological Activity

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. This compound features a chromen-2-one core with a piperazine ring substituted by a 4-fluorophenyl group, contributing to its unique chemical properties and potential biological activities. Research indicates that it may serve as an inhibitor of specific enzymes and receptors, with implications in drug development, particularly in cancer therapy.

Chemical Structure and Properties

The structural formula of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one includes various functional groups that enhance its reactivity and biological interactions. The presence of the fluorine atom in the piperazine moiety is significant for its pharmacological properties.

Property Details
Molecular Formula C24H26FN3O2
Molecular Weight 405.48 g/mol
IUPAC Name 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

Antitumor Activity

Research has indicated that this compound may exhibit antitumor activity by interacting with G-quadruplex structures in DNA. These structures are involved in gene regulation and stability, making them crucial targets in cancer biology. Stabilizing G-quadruplexes can lead to altered gene expression patterns that inhibit tumor growth.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of certain kinases and phosphodiesterases, which are often implicated in cancer progression.

Interaction with Biological Macromolecules

Interaction studies have demonstrated that 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can bind to biological macromolecules, influencing their function. This property is essential for developing therapeutic agents targeting specific diseases.

Case Studies and Research Findings

  • Antitumor Mechanism : A study demonstrated that derivatives of this compound could effectively stabilize G-quadruplex DNA structures, leading to reduced proliferation of cancer cells in vitro. The study reported IC50 values indicating significant potency against various cancer cell lines.
    Cell Line IC50 (μM)
    MCF712.5
    HeLa15.3
    A54910.7
  • Enzyme Inhibition Profile : Another investigation evaluated the enzyme inhibition potential of the compound against several targets. The results indicated low micromolar IC50 values for key enzymes involved in cancer pathways.
    Enzyme IC50 (μM)
    Protein Kinase A5.0
    Phosphodiesterase 57.8
    Cyclin-dependent Kinase 23.5
  • Binding Affinity Studies : Molecular docking studies have suggested that the compound has a high binding affinity for specific protein targets associated with tumor progression, further supporting its potential as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as nucleophilic substitution, amide coupling, and chromenone ring formation. For example, the piperazine moiety is introduced via alkylation or reductive amination, while the chromenone core is assembled through cyclization of substituted salicylaldehydes. Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (40–80°C for amide bond formation), and catalysts like DCC/DMAP for carboxyl activation. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, chromenone carbonyl at ~160 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 409.18) .

Q. How is the three-dimensional conformation determined, and what structural features influence activity?

X-ray crystallography (e.g., using SHELXL) reveals bond lengths (C=O at ~1.22 Å) and torsion angles (e.g., piperazine ring puckering quantified via Cremer-Pople parameters). The fluorophenyl group’s orientation and chromenone planarity impact receptor binding .

Advanced Research Questions

Q. How can SHELXL refinement resolve challenges in crystallographic data interpretation?

SHELXL refines anisotropic displacement parameters and handles twinning via HKLF5 format. For disordered regions (e.g., flexible piperazine), PART and SUMP commands partition occupancy. R-factors <5% and Fo-Fc maps verify electron density fit. Constraints (e.g., DFIX for bond lengths) maintain stereochemical accuracy .

Q. How should researchers address contradictions in biological activity data across assays?

Contradictions (e.g., varying IC50_{50} values in kinase inhibition assays) require:

  • Statistical Validation : ANOVA or Student’s t-test to assess significance (p <0.05).
  • Assay Standardization : Control for buffer pH, ATP concentration, and cell-line variability.
  • Dose-Response Curves : Hill slopes and R2^2 values ensure reproducibility .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., serotonin 5-HT1A_{1A} using PDB 7E2Z).
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns.
  • QSAR Models : CoMFA/CoMSIA correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .

Methodological Tables

Table 1. Key Crystallographic Parameters (from )

ParameterValue
Space groupP1
a, b, c (Å)8.9168, 10.7106, 13.5147
α, β, γ (°)73.489, 71.309, 83.486
R-factor0.036

Table 2. Common Analytical Conditions for Purity Assessment (from )

MethodColumnMobile PhaseDetection
HPLCC18MeOH:H2_2O (65:35)UV 254 nm
LC-MSC80.1% Formic acidESI+

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